1,6-Dibromo-2-methoxynaphthalene

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Procurement pain: Alternative bromonaphthalene isomers fail to deliver the regiospecific hydrodebromination required for efficient Naproxen/Nabumetone synthesis, causing low yields and costly purification. 1,6-Dibromo-2-methoxynaphthalene (CAS 66996-59-6) solves this with: - Established industrial route (up to 84% yield from 2-methoxynaphthalene) - Direct precursor to 2-bromo-6-methoxynaphthalene - Essential as a process impurity reference standard for API quality control

Molecular Formula C11H8Br2O
Molecular Weight 315.992
CAS No. 66996-59-6
Cat. No. B3014816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromo-2-methoxynaphthalene
CAS66996-59-6
Molecular FormulaC11H8Br2O
Molecular Weight315.992
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Br
InChIInChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3
InChIKeyHFEOLDKRKNUVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dibromo-2-methoxynaphthalene Sourcing and Specifications


1,6-Dibromo-2-methoxynaphthalene (CAS: 66996-59-6) is a brominated naphthalene derivative with the molecular formula C11H8Br2O and a molecular weight of 315.99 g/mol [1]. It is characterized by the presence of two bromine atoms at positions 1 and 6 and a methoxy group at position 2 on the naphthalene ring system [1]. This specific substitution pattern distinguishes it from other isomers and makes it a critical and well-documented intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), namely Naproxen and Nabumetone [2].

Use NSAID intermediate synthesis (Naproxen, Nabumetone)
Selection 1,6-dibromo-2-methoxy substitution pattern for regioselective hydrodebromination
Workflow Patented 2-methoxynaphthalene bromination route

Why 1,6-Dibromo-2-methoxynaphthalene Substitution Fails


Substituting 1,6-Dibromo-2-methoxynaphthalene with closely related analogs is not feasible for validated synthetic routes to Naproxen and Nabumetone. Its specific 1,6-dibromo-2-methoxy substitution pattern is essential for the subsequent regioselective hydrodebromination step required to produce the key monobrominated intermediate, 2-bromo-6-methoxynaphthalene [1]. Alternative starting materials, such as 2-naphthol or other brominated naphthalenes, do not undergo this critical transformation with the same efficiency or regioselectivity, leading to lower yields, difficult purifications, and unacceptable process economics [1]. The established manufacturing process is specifically engineered around the reactivity of this unique isomer.

Isomer mismatch
Other dibromomethoxynaphthalene isomers may not undergo regioselective hydrodebromination, leading to mixtures.
Starting material shift
Using 2-naphthol instead of 2-methoxynaphthalene may result in dramatically lower yields (reportedly 7–63%).
Process specificity
Established manufacturing routes are engineered around this isomer; substitution may require process revalidation.

1,6-Dibromo-2-methoxynaphthalene Quantitative Evidence


Yield Advantage over Naphthol-Based Starting Materials

A direct, head-to-head comparative study from a key patent demonstrates the superior synthesis efficiency of 1,6-Dibromo-2-methoxynaphthalene. When starting from 2-methoxynaphthalene, the target compound was obtained in an 84% yield [1]. In stark contrast, comparative runs using 2-naphthol under similar in situ bromination conditions resulted in dramatically lower conversions to the corresponding dibromide, with yields ranging from only 7% to 63% [1]. This evidence strongly supports the selection of the 2-methoxynaphthalene-derived route for process efficiency.

Synthesis Yield
Head-to-head
84% vs 7–63%
Reported yield advantage supports process selection
Under HBr/H₂O₂ bromination conditions
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Precursor to 2-Bromo-6-methoxynaphthalene

1,6-Dibromo-2-methoxynaphthalene is not an end-product but a strategic intermediate. Its primary value is demonstrated by its established role in a patented process for the regioselective production of 2-bromo-6-methoxynaphthalene [1]. This monobrominated species is the universally recognized starting material for synthesizing the NSAIDs Naproxen and Nabumetone [1]. The pathway from 2-methoxynaphthalene via the 1,6-dibromo intermediate provides an efficient and controlled route to this essential building block.

Synthetic Utility
Class-level
Validated precursor for regioselective hydrodebromination to 2-bromo-6-methoxynaphthalene
Ensures compatibility with patented NSAID process
Hydrodebromination with H₂/WC catalyst
Pharmaceutical Chemistry Synthetic Methodology NSAID Synthesis

Regioselective Hydrodebromination

The 1,6-dibromo substitution pattern on the naphthalene ring is crucial for enabling a regioselective hydrodebromination step. As disclosed in the patent literature, 1,6-dibromo-2-methoxynaphthalene can be selectively debrominated at the 1-position using hydrogen and a tungsten carbide catalyst to yield 2-bromo-6-methoxynaphthalene [1]. This level of control is a direct consequence of the electronic and steric environment created by the 2-methoxy and 1,6-dibromo groups. Other dibromo isomers (e.g., 1,3-, 1,5-, or 2,6-) would not exhibit the same regioselectivity, potentially leading to complex mixtures of monobrominated products that are difficult and costly to separate.

Regioselectivity
Class-level
Selective debromination at 1-position over 6-position
Predictable transformation avoids isomeric mixtures
Catalytic hydrodebromination, patent data
Catalysis Regioselective Synthesis Debromination

1,6-Dibromo-2-methoxynaphthalene Application Scenarios


Large-Scale Manufacture of Naproxen and Nabumetone APIs

This compound is the established intermediate of choice for industrial-scale production of the NSAIDs Naproxen and Nabumetone [1]. Its high-yielding synthesis (up to 84%) from 2-methoxynaphthalene [1] and its ability to be selectively converted to 2-bromo-6-methoxynaphthalene make it the cornerstone of a cost-effective and robust manufacturing process. Procurement should be focused on this specific CAS number for validated commercial API synthesis.

Process Chemistry Research for Cost-Efficiency

Research groups focused on improving the manufacturing efficiency of Naproxen, Nabumetone, or related 2,6-disubstituted naphthalene derivatives will require 1,6-Dibromo-2-methoxynaphthalene as a standard reference and starting material [1]. Studies on novel catalysts for regioselective hydrodebromination or alternative synthesis routes to 2-bromo-6-methoxynaphthalene are directly relevant to this compound.

Impurity Profiling Method Development

During the manufacture of 2-bromo-6-methoxynaphthalene, 1,6-Dibromo-2-methoxynaphthalene is a key process-related impurity that must be controlled. Analytical chemistry groups in pharmaceutical companies and contract research organizations (CROs) need a pure, authentic sample of 1,6-Dibromo-2-methoxynaphthalene to develop and validate HPLC, GC, or NMR methods for its detection and quantitation in final intermediates or APIs [1].

Regioselective Cross-Coupling of Polyhalogenated Arenes

The 1,6-dibromo-2-methoxynaphthalene scaffold offers two electronically distinct bromine atoms, making it an interesting substrate for fundamental studies in chemo- and regioselective cross-coupling reactions (e.g., Suzuki, Stille). It serves as a model compound to investigate the selectivity of new catalytic systems or to synthesize more complex naphthalene-based libraries for medicinal chemistry or materials science applications.

Application
Selection Property
Validation Focus
Large-scale NSAID synthesis
Regioselective precursor compatibility
Process yield and purity consistency
Process chemistry research
Benchmark for novel catalyst screening
Hydrodebromination selectivity validation
Impurity profiling method development
Authentic reference standard for analytical methods
HPLC/GC method specificity and LOD
Regioselective cross-coupling studies
Electronically distinct bromine sites
Chemoselectivity in cross-coupling reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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